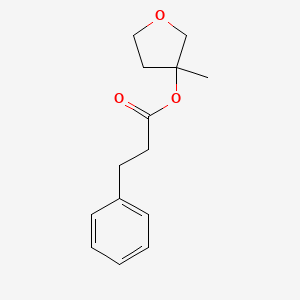
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzènepropanoïque, ester tétrahydro-3-méthyl-3-furanyle est un composé organique de formule moléculaire C14H18O3. Il s’agit d’un dérivé ester de l’acide benzènepropanoïque et de l’alcool tétrahydro-3-méthyl-3-furanyle. Ce composé est connu pour sa structure chimique unique, qui combine des éléments aromatiques et aliphatiques, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche et de l’industrie.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l’acide benzènepropanoïque, ester tétrahydro-3-méthyl-3-furanyle implique généralement l’estérification de l’acide benzènepropanoïque avec de l’alcool tétrahydro-3-méthyl-3-furanyle. Cette réaction est généralement catalysée par un catalyseur acide tel que l’acide sulfurique ou l’acide p-toluènesulfonique. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit ester.
Méthodes de production industrielles
Dans un contexte industriel, la production d’acide benzènepropanoïque, ester tétrahydro-3-méthyl-3-furanyle peut être mise à l’échelle à l’aide de réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L’utilisation de catalyseurs acides solides dans ces réacteurs peut également améliorer l’efficacité du processus d’estérification.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzènepropanoïque, ester tétrahydro-3-méthyl-3-furanyle peut subir diverses réactions chimiques, notamment :
Oxydation : L’ester peut être oxydé pour former les acides carboxyliques et les cétones correspondants.
Réduction : La réduction de l’ester peut produire les alcools correspondants.
Substitution : Le groupe ester peut être remplacé par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines et les alcools peuvent être utilisés en présence d’une base comme l’hydroxyde de sodium (NaOH).
Produits principaux
Oxydation : Acide benzènepropanoïque et tétrahydro-3-méthyl-3-furanyl cétone.
Réduction : Alcool benzènepropanoïque et alcool tétrahydro-3-méthyl-3-furanyle.
Substitution : Divers esters substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L’acide benzènepropanoïque, ester tétrahydro-3-méthyl-3-furanyle, a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que candidat médicament pour diverses applications thérapeutiques.
Industrie : Il est utilisé dans la production de parfums, d’arômes et comme intermédiaire dans la synthèse d’autres composés organiques.
Applications De Recherche Scientifique
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide benzènepropanoïque, ester tétrahydro-3-méthyl-3-furanyle, implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe ester peut subir une hydrolyse pour libérer les composants actifs, l’acide benzènepropanoïque et l’alcool tétrahydro-3-méthyl-3-furanyle. Ces composants peuvent ensuite interagir avec les enzymes et les récepteurs dans les systèmes biologiques, conduisant à divers effets physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide benzènepropanoïque, ester méthylique : Structure similaire, mais avec un groupe méthyle au lieu du groupe tétrahydro-3-méthyl-3-furanyle.
Acide benzènepropanoïque, α-hydroxy-, ester méthylique : Contient un groupe hydroxyle supplémentaire sur le carbone alpha.
Acide benzènepropanoïque, ester 3-phénylpropyle : A un groupe 3-phénylpropyle au lieu du groupe tétrahydro-3-méthyl-3-furanyle.
Unicité
L’acide benzènepropanoïque, ester tétrahydro-3-méthyl-3-furanyle, est unique en raison de sa combinaison d’éléments aromatiques et aliphatiques, ce qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications, en particulier dans la synthèse de molécules organiques complexes et dans le développement de nouveaux matériaux et médicaments.
Propriétés
Numéro CAS |
652161-29-0 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(3-methyloxolan-3-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-14(9-10-16-11-14)17-13(15)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clé InChI |
HTAFYUJVPHNKRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC1)OC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

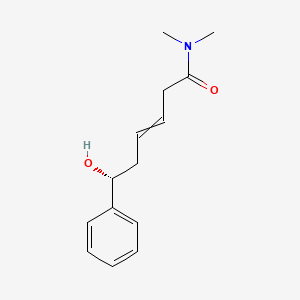
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)

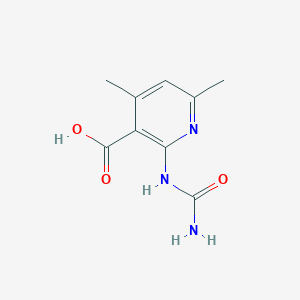
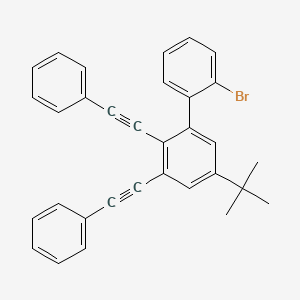
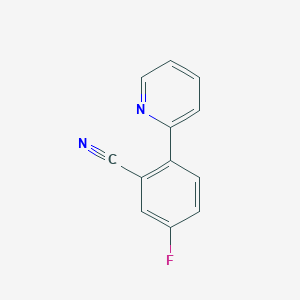
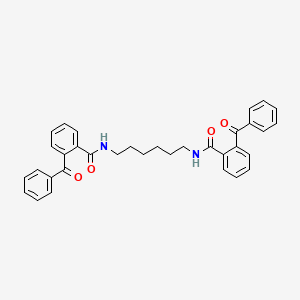

![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
